molecular formula C23H28N6O2 B11452431 N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,6-dimethylquinazolin-2-amine

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,6-dimethylquinazolin-2-amine

Cat. No.: B11452431
M. Wt: 420.5 g/mol
InChI Key: GYAWZIOZQZAAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-2-amine core substituted with 4,6-dimethyl groups and a 1,4,5,6-tetrahydro-1,3,5-triazin-2-yl moiety linked to a 2-(3,4-dimethoxyphenyl)ethyl chain. The quinazoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity .

Properties

Molecular Formula

C23H28N6O2

Molecular Weight

420.5 g/mol

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6-dimethylquinazolin-2-amine

InChI

InChI=1S/C23H28N6O2/c1-15-5-7-19-18(11-15)16(2)26-23(27-19)28-22-24-13-29(14-25-22)10-9-17-6-8-20(30-3)21(12-17)31-4/h5-8,11-12H,9-10,13-14H2,1-4H3,(H2,24,25,26,27,28)

InChI Key

GYAWZIOZQZAAOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,6-dimethylquinazolin-2-amine involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:

    Preparation of 3,4-dimethoxyphenethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination.

    Formation of the triazine ring: The 3,4-dimethoxyphenethylamine is reacted with cyanuric chloride under controlled conditions to form the triazine ring.

    Coupling with quinazoline: The triazine intermediate is then coupled with a quinazoline derivative, such as 4,6-dimethylquinazoline, using a suitable coupling agent like EDCI.HCl in the presence of a base like DMAP (dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,6-dimethylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the triazine ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where nucleophiles like amines or thiols can replace one of the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,6-dimethylquinazolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound are highlighted through comparisons with analogous derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Substituent on Triazine Molecular Formula Molecular Weight Key Properties/Activities
Target Compound 2-(3,4-Dimethoxyphenyl)ethyl C₂₃H₂₇N₇O₂ 457.5 High lipophilicity; potential CNS penetration due to dimethoxy groups .
N-(5-Benzyl-1,4,5,6-tetrahydrotriazin-2-yl)-4,8-dimethylquinazolin-2-amine () Benzyl C₂₀H₂₁N₇ 359.4 Reduced solubility compared to target; benzyl group may limit bioavailability .
N-[5-(2-Methoxyethyl)triazin-2-yl]-4,8-dimethylquinazolin-2-amine () 2-Methoxyethyl C₁₇H₂₂N₆O 326.4 Improved aqueous solubility; polar substituent enhances metabolic stability .
6-Methoxy-N-[5-(4-methoxybenzyl)triazin-2-yl]-4-methylquinazolin-2-amine () 4-Methoxybenzyl C₂₁H₂₄N₆O₂ 392.5 Moderate lipophilicity; para-methoxy group may alter binding specificity .
N-[5-(Tetrahydrofuran-2-ylmethyl)triazin-2-yl]-1,3-benzothiazol-2-amine () Tetrahydrofuran-2-ylmethyl C₁₅H₁₉N₅OS 317.4 Lower molecular weight; benzothiazole core confers distinct electronic properties .
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine () 3,4-Diethoxyphenethyl + triazolo C₂₉H₃₀N₆O₂ 506.6 Bulky diethoxy groups increase steric hindrance; triazoloquinazoline alters binding .

Key Findings from Research

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenethyl chain in the target compound enhances lipophilicity compared to benzyl () or methoxyethyl () groups, which may improve blood-brain barrier penetration .

Structural Insights from NMR :

  • NMR studies () reveal that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts, indicating localized electronic changes. For example, the dimethoxy group in the target compound may stabilize charge distribution in the triazine ring, enhancing receptor binding .

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., benzyl in ) are synthesized via nucleophilic substitution, while bulkier groups (e.g., diethoxyphenethyl in ) require multi-step coupling reactions .

Pharmacological Implications :

  • The triazoloquinazoline core in exhibits distinct binding modes compared to triazine-linked quinazolines, highlighting the importance of heterocycle choice in drug design .

Biological Activity

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,6-dimethylquinazolin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure incorporating a quinazoline moiety and a triazine ring. Its chemical formula can be represented as follows:

C18H24N4O2\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its effects on various biological systems. Key areas of interest include:

  • Anticancer Activity : Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. The specific compound may share similar mechanisms due to structural similarities with known anticancer agents .
  • Cholinesterase Inhibition : Some studies have highlighted the potential of related compounds to inhibit cholinesterase enzymes. For instance, compounds with similar structures have shown IC50 values indicating effective inhibition of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses based on its structure suggest possible interactions:

  • Enzyme Inhibition : The presence of nitrogen-containing heterocycles indicates potential for enzyme binding and inhibition.
  • Receptor Modulation : Given the presence of aromatic groups in the structure, it may interact with various receptors involved in signaling pathways.

Anticancer Studies

A study conducted by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids. While the specific compound was not the focus of this study, it highlights the potential for quinazoline derivatives to act against cancer cell lines .

Cholinesterase Inhibition

Research on related compounds demonstrated that certain derivatives exhibit selective inhibitory activity against cholinesterases. For example:

  • Compound A : IC50 against BChE was reported at 46.42 μM.
  • Compound B : Showed moderate inhibition against AChE with an IC50 value of 157.31 μM .

These findings suggest that this compound might possess similar inhibitory properties.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, a derivative similar to this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity and apoptosis induction in treated cells compared to control groups.

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of quinazoline derivatives in models simulating neurodegeneration. The results suggested that these compounds could potentially mitigate oxidative stress and improve cognitive functions in animal models.

Data Table: Biological Activity Summary

Activity TypeCompound TestedIC50 Value (μM)Reference
AnticancerQuinazoline DerivativeNot specified
BChE InhibitionCompound A46.42
AChE InhibitionCompound B157.31

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.